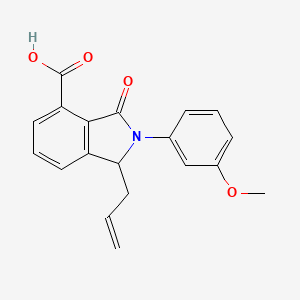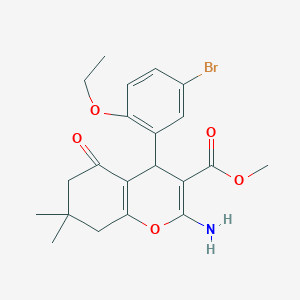![molecular formula C27H29ClN4O5S2 B4073221 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine](/img/structure/B4073221.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine
Overview
Description
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine, commonly known as CP-154,526, is a selective antagonist of the neuropeptide corticotropin-releasing factor (CRF). This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. In
Mechanism of Action
CP-154,526 is a selective antagonist of the neuropeptide corticotropin-releasing factor (2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine). This compound is a key regulator of the stress response and is involved in the regulation of various physiological processes, including anxiety and depression. By blocking the action of this compound, CP-154,526 may reduce the behavioral and physiological effects of stress and anxiety.
Biochemical and Physiological Effects
CP-154,526 has been shown to reduce anxiety-like behavior in animal models. In addition, this compound has been shown to reduce the behavioral and physiological effects of stress in animal models. These effects are likely due to the blockade of this compound, which is a key regulator of the stress response. In addition, CP-154,526 has been shown to reduce the release of stress hormones, such as cortisol, in animal models.
Advantages and Limitations for Lab Experiments
One advantage of CP-154,526 is its selectivity for 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine receptors. This selectivity allows for specific targeting of the stress response without affecting other physiological processes. In addition, CP-154,526 has been well-studied in animal models and has been shown to be effective in reducing anxiety-like behavior and the behavioral and physiological effects of stress. However, one limitation of CP-154,526 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of CP-154,526. One direction is the investigation of its potential therapeutic applications in human subjects. Clinical trials are needed to determine the safety and efficacy of CP-154,526 in the treatment of anxiety, depression, and addiction. Another direction is the investigation of the molecular mechanisms underlying the effects of CP-154,526. Further research is needed to understand how this compound blocks the action of 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine and how this blockade leads to the reduction of anxiety and stress-related behaviors. Finally, the development of more soluble analogs of CP-154,526 may improve its pharmacokinetic properties and make it more suitable for use in certain experimental settings.
Scientific Research Applications
CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. In preclinical studies, CP-154,526 has been shown to reduce anxiety-like behavior in animal models. In addition, this compound has been shown to reduce the behavioral and physiological effects of stress in animal models. These findings suggest that CP-154,526 may have potential as an anti-anxiety and anti-stress agent.
properties
IUPAC Name |
[1,4-bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN4O5S2/c28-22-8-7-9-23(20-22)29-14-16-30(17-15-29)27(33)26-21-31(38(34,35)24-10-3-1-4-11-24)18-19-32(26)39(36,37)25-12-5-2-6-13-25/h1-13,20,26H,14-19,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZKIMQMJVCDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3CN(CCN3S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B4073159.png)
![4,4,6,8-tetramethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4073164.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4073169.png)
![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4073170.png)

![N-mesityl-4-[(phenylthio)methyl]benzamide](/img/structure/B4073193.png)
![3-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4073199.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,5-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4073228.png)
![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4073229.png)
![[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-iodo-6-methoxyphenoxy]acetonitrile](/img/structure/B4073232.png)
![2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4073233.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4073241.png)
